Tagalsin I
Description
Contextualization of Natural Products as Chemical Probes and Lead Compounds
Natural products have historically served as a cornerstone of drug discovery and as invaluable tools for dissecting complex biological processes. These structurally diverse molecules, synthesized by a vast array of organisms, often possess potent and selective biological activities. They can act as chemical probes to investigate cellular pathways and protein functions, providing insights that are often unattainable through genetic methods alone. Furthermore, many natural products have served as the basis for the development of new therapeutic agents, acting as "lead compounds" that can be optimized through medicinal chemistry to enhance their efficacy and safety. The exploration of novel natural products like Tagalsin I continues to be a vital endeavor in the quest for new medicines and a deeper understanding of biology.
Significance of Diterpenoids within Natural Product Chemistry
Diterpenoids are a large and structurally diverse class of natural products derived from the 20-carbon precursor, geranylgeranyl pyrophosphate. They exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structural complexity and chemical diversity of diterpenoids have made them a fascinating subject for chemists and biologists alike. The dolabrane skeleton, which characterizes this compound, is a bicyclic diterpenoid framework that has been identified in a variety of marine and terrestrial organisms. Compounds possessing this scaffold have demonstrated cytotoxic and other biological activities, highlighting the potential of this chemical class as a source of new bioactive molecules.
Overview of this compound as a Distinct Chemical Entity in Research Literature
This compound is one of several dolabrane-type diterpenes, designated Tagalsins A-H, that were first isolated from the stems and twigs of the mangrove plant Ceriops tagal. nih.gov The initial characterization of these compounds involved extensive spectroscopic analysis to determine their structures. nih.gov While the broader family of Tagalsins has garnered some attention, with studies on the antitumor activities of related compounds like Tagalsin C, specific research focusing solely on this compound is limited. nih.gov Its identity as a distinct chemical entity is established within the primary literature, but a comprehensive understanding of its unique properties and potential biological activities remains to be fully elucidated.
Below is a table summarizing the key chemical information for this compound's parent family of compounds.
| Compound Family | Chemical Class | Source Organism | Key Structural Feature |
| Tagalsins | Diterpenoid | Ceriops tagal | Dolabrane skeleton |
Research Gaps and Unaddressed Questions Pertaining to this compound
Despite its identification, a number of significant research gaps exist in the current knowledge of this compound. A primary limitation is the lack of published data on its specific biological activities. While other Tagalsins have shown promise in areas such as cancer research, the bioactivity profile of this compound remains unknown. nih.gov Furthermore, detailed studies on its mechanism of action, potential molecular targets, and structure-activity relationships are yet to be conducted. The total synthesis of this compound has not been reported, which would be a crucial step in providing a renewable source of the compound for further research and in enabling the creation of analogs for medicinal chemistry studies. Addressing these unanswered questions will be pivotal in determining the scientific and therapeutic potential of this natural product.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H60O2 |
|---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
(1S,4aR,4bS,4'bS,6'aS,7S,8'S,8aS,10aS,10'aS,10'bR)-7,8'-bis(ethenyl)-4b,4'b,7,8',10a,10'a-hexamethylspiro[4,4a,5,6,8,8a,9,10-octahydro-3H-phenanthrene-1,2'-4,5,6,6a,7,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene]-2-one |
InChI |
InChI=1S/C40H60O2/c1-9-34(3)21-23-36(5)27(25-34)15-18-38(7)29-17-20-40(42-30(29)11-12-31(36)38)33(41)14-13-32-37(6)24-22-35(4,10-2)26-28(37)16-19-39(32,40)8/h9-10,27-28,31-32H,1-2,11-26H2,3-8H3/t27-,28-,31+,32+,34-,35-,36-,37-,38+,39-,40+/m0/s1 |
InChI Key |
XNJIBSNKGMLTOD-IKDNBOLRSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@]2([C@H](C1)CC[C@]3([C@@H]2CCC4=C3CC[C@@]5(O4)C(=O)CC[C@H]6[C@@]5(CC[C@@H]7[C@@]6(CC[C@](C7)(C)C=C)C)C)C)C)C=C |
Canonical SMILES |
CC1(CCC2(C(C1)CCC3(C2CCC4=C3CCC5(O4)C(=O)CCC6C5(CCC7C6(CCC(C7)(C)C=C)C)C)C)C)C=C |
Synonyms |
tagalsin I |
Origin of Product |
United States |
Isolation and Advanced Spectroscopic Characterization Methodologies
Methodologies for Extraction and Isolation from Biological Sources
The journey to obtaining pure Tagalsin I begins with its careful extraction from its natural source, the roots of Ceriops tagal, and subsequent purification using chromatographic techniques.
Solvent Extraction Techniques
The initial step in the isolation of this compound involves the extraction of the crude chemical constituents from the dried and powdered roots of Ceriops tagal. This is typically achieved through exhaustive maceration or Soxhlet extraction using organic solvents. While the specific solvent system used for the initial extraction of the plant material containing this compound is not explicitly detailed in the available research, a common practice for compounds of this nature involves the use of solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol, to fractionate the crude extract.
Chromatographic Separation Principles (e.g., HPLC, Column Chromatography)
Following the initial extraction, the crude extract is subjected to a series of chromatographic separations to isolate the individual compounds. Column chromatography is a fundamental technique employed in this process. The crude extract is loaded onto a stationary phase, such as silica (B1680970) gel, and a mobile phase, a solvent or a mixture of solvents, is passed through the column. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.
For the purification of terpenoids like this compound, a gradient elution is often used, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds with varying polarities. While the precise solvent gradients used for the isolation of this compound are not specified in the readily available literature, a typical scheme would involve starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as ethyl acetate. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC) to identify those containing the compound of interest. Further purification may be achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and efficiency.
Rigorous Spectroscopic and Spectrometric Methodologies for Structural Elucidation
Once a pure sample of this compound is obtained, its molecular structure is determined using a suite of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR Experiments)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its intricate structure.
¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it.
¹³C NMR (Carbon-13 NMR): This experiment identifies the different carbon atoms in the molecule. The chemical shifts of the carbon atoms provide insights into their hybridization and bonding environment.
2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between atoms.
COSY spectra reveal proton-proton couplings, helping to identify adjacent protons.
HSQC spectra correlate directly bonded protons and carbons.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) would be the technique of choice. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the molecular formula can be unequivocally determined. A review article indicates the molecular formula of this compound to be C₄₀H₆₀O₂. pdx.edu
Table 1: HR-ESI-MS Data for this compound
| Parameter | Value |
| Molecular Formula | C₄₀H₆₀O₂ |
| Ionization Mode | ESI |
| Calculated m/z | Data not available in search results |
| Found m/z | Data not available in search results |
Fragmentation analysis within the mass spectrometer can also provide valuable structural information by showing how the molecule breaks apart.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of particular bonds. For this compound, the IR spectrum would reveal the presence of functional groups such as hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of chromophores (light-absorbing groups). The presence of conjugated systems, such as multiple double bonds in close proximity, can be detected by their characteristic absorption maxima (λmax) in the UV-Vis spectrum.
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Observations |
| IR (Infrared) | Specific absorption bands not available in search results |
| UV-Vis (Ultraviolet-Visible) | Specific λmax values not available in search results |
The collective data from these spectroscopic and spectrometric techniques allows for the unambiguous determination of the complex three-dimensional structure of this compound.
X-ray Crystallography for Precise Molecular Architecture and Absolute Configuration Determination
X-ray crystallography stands as a definitive method for determining the precise molecular architecture and absolute configuration of a crystalline compound. wikipedia.orgnih.govanton-paar.com This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. libretexts.org By analyzing the diffraction pattern, scientists can generate a three-dimensional electron density map of the molecule, revealing the spatial arrangement of its atoms and the connectivity between them. nih.govyoutube.com
For a novel compound like "this compound," obtaining a single, high-quality crystal is the first and often most challenging step. nih.gov Once a suitable crystal is acquired, it is mounted on a goniometer and exposed to a focused beam of X-rays. libretexts.org The resulting diffraction data, consisting of thousands of reflections, are collected and processed to determine the unit cell dimensions and the symmetry of the crystal. nih.govanton-paar.com
The phases of the diffracted X-rays, which are lost during the experiment, are crucial for reconstructing the electron density map. youtube.com Various methods, such as direct methods, Patterson methods, or heavy-atom methods, are employed to solve this "phase problem." With the electron density map, a molecular model can be built and refined to best fit the experimental data.
A key advantage of X-ray crystallography is its ability to determine the absolute configuration of a chiral molecule, which describes the 3D arrangement of its atoms in space. wikipedia.org This is often achieved through the use of anomalous dispersion, where the scattering of X-rays by certain atoms is sensitive to the X-ray wavelength. This allows for the unambiguous assignment of the R or S configuration at each stereocenter. chemistrysteps.com
Chiroptical Methods for Stereochemical Assignment (e.g., Electronic Circular Dichroism)
Chiroptical methods are spectroscopic techniques that provide information about the stereochemistry of chiral molecules by probing their differential interaction with polarized light. taylorfrancis.com These methods are particularly valuable when X-ray crystallography is not feasible, for instance, if the compound does not crystallize.
Electronic Circular Dichroism (ECD) is a powerful chiroptical technique that measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. faccts.deencyclopedia.pub The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation. faccts.de
For a compound like "this compound," the experimental ECD spectrum would be recorded and compared with theoretical spectra calculated for possible stereoisomers. nih.gov This computational approach, often employing time-dependent density functional theory (TD-DFT), allows for the assignment of the absolute configuration by identifying the calculated spectrum that best matches the experimental one. nih.govrsc.org The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores within the molecule. mdpi.com
Other chiroptical techniques that could be employed include:
Optical Rotatory Dispersion (ORD): Measures the rotation of the plane of polarized light as a function of wavelength. nih.gov
Vibrational Circular Dichroism (VCD): The infrared counterpart of ECD, which provides information about the stereochemistry based on vibrational transitions. mdpi.com
Chemical Derivatization Strategies for Structural Confirmation and Elucidation
Chemical derivatization involves modifying the structure of a compound through chemical reactions to facilitate its analysis and structural elucidation. jfda-online.com This approach can be used to introduce specific functionalities that aid in spectroscopic analysis, confirm the presence of certain functional groups, or establish stereochemical relationships. jfda-online.comnih.gov
For a novel compound, derivatization can be employed for several purposes:
Introduction of Chromophores: If a molecule lacks a suitable chromophore for ECD analysis, a chromophoric group can be chemically attached. This "chiroptical probe" can induce a measurable ECD signal, from which the absolute configuration of the original molecule can be deduced. nih.gov
Formation of Diastereomers: For molecules with multiple chiral centers, reacting the compound with a chiral derivatizing agent of known absolute configuration can produce diastereomers. illinois.edu These diastereomers have different physical and spectroscopic properties (e.g., in NMR spectra), which can be used to determine the relative and absolute stereochemistry of the original molecule.
Confirmation of Functional Groups: Specific reactions can be used to confirm the presence of functional groups. For example, esterification or silylation can confirm the presence of hydroxyl groups. researchgate.net
Simplification of Spectra: Derivatization can simplify complex NMR spectra by removing signal overlap or by introducing groups that cause specific chemical shifts.
By combining these advanced spectroscopic and chemical methods, a comprehensive and unambiguous structural elucidation of a novel natural product can be achieved.
Biosynthetic Pathways and Precursor Analysis of Tagalsin I
Proposed Biosynthetic Routes for Diterpenoid Core Structure Elaboration
The biosynthesis of the dolabrane core of Tagalsin I is proposed to initiate from the linear precursor geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic 5/11-membered bicyclic system is a hallmark of this pathway and is hypothesized to proceed through a dolabellane-type intermediate.
The key steps in the proposed biosynthetic route are:
Initiation : The process begins with the ionization of GGPP, where the pyrophosphate group departs, generating a geranylgeranyl carbocation. This is a common initiating step in many diterpene biosyntheses.
1,10-Cyclization : The allylic carbocation undergoes an intramolecular cyclization between C1 and C10, forming an 11-membered macrocyclic intermediate, the dolabellanyl cation. This macrocyclization is a critical step in defining the dolabrane family.
5,11-Ring Closure : A subsequent transannular cyclization occurs. Specifically, an electrophilic attack from a cationic center (often C11) onto the C5-C6 double bond of the macrocycle forges the five-membered ring, resulting in the formation of the bicyclic dolabrane skeleton.
Rearrangements and Termination : The resulting carbocationic intermediate is stabilized through a series of proton transfers, hydride shifts, or rearrangements, ultimately being quenched by deprotonation or by the addition of a water molecule to yield the foundational dolabrane alcohol or olefin. For instance, the enzyme TPS20 from Arabidopsis thaliana has been shown to convert GGPP into a macrocyclic dolabellane diterpene alcohol, demonstrating the enzymatic feasibility of this core transformation. nih.gov
Subsequent modifications by tailoring enzymes, such as hydroxylases and oxidoreductases, would then act upon this core structure to produce the specific oxidation pattern and functional groups observed in this compound.
Enzymology and Genetic Aspects of Diterpene Synthases and Modifying Enzymes Relevant to this compound
While the specific enzymes from Ceriops tagal responsible for this compound biosynthesis have not been fully characterized, the enzymatic machinery can be inferred from well-studied diterpenoid biosynthetic pathways. Two primary classes of enzymes are crucial: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).
Diterpene Synthases (diTPSs): The initial cyclization of GGPP to the dolabrane skeleton is catalyzed by a diTPS. Based on analogous systems, this is likely a Class I diTPS. nih.gov Class I diTPSs utilize a conserved DDxxD motif to bind a trinuclear magnesium ion cluster (Mg²⁺), which facilitates the ionization of the pyrophosphate ester of GGPP to initiate the carbocation-driven cyclization cascade. knepublishing.com A putative dolabrane synthase in Ceriops tagal would be responsible for binding GGPP in a specific conformation that favors the 1,10-macrocyclization followed by the 5,11-transannular ring closure. The identification and functional characterization of such an enzyme would require gene discovery through transcriptome analysis of C. tagal tissues actively producing this compound, followed by heterologous expression and in vitro assays.
Cytochrome P450 Monooxygenases (CYPs): Following the formation of the basic dolabrane hydrocarbon or alcohol skeleton by the diTPS, a suite of tailoring enzymes is required to achieve the final structure of this compound. These modifications, typically hydroxylations and further oxidations (e.g., to ketones or aldehydes), are predominantly carried out by CYPs. These enzymes are heme-thiolate proteins that catalyze the insertion of an oxygen atom from O₂ into a C-H bond at specific and often sterically hindered positions. The specific regiochemistry and stereochemistry of the hydroxyl groups on the this compound molecule are dictated by the unique active sites of the CYPs involved in its pathway. Identifying these specific CYPs would involve similar genomic and transcriptomic approaches, potentially coupled with co-expression analysis with the candidate diTPS gene.
| Enzyme Class | Proposed Function in this compound Biosynthesis | Key Features | Genetic Basis |
| Diterpene Synthase (diTPS) | Catalyzes the cyclization of GGPP to the core dolabrane skeleton. | Likely a Class I diTPS with a conserved DDxxD motif. Binds GGPP and orchestrates the complex carbocation cascade. | Encoded by TPS genes. Identification would likely involve homology-based screening of a Ceriops tagal transcriptome database. |
| Cytochrome P450 (CYP) | Performs oxidative modifications (e.g., hydroxylation) on the dolabrane core to produce the final this compound structure. | Heme-containing monooxygenases. Responsible for the regioselective and stereoselective functionalization of the diterpene scaffold. | Encoded by a large and diverse family of CYP genes. Specific members would be identified via transcriptomics and functional assays. |
Isotopic Labeling Studies and Precursor Incorporation Experiments for Pathway Tracing
Isotopic labeling is a powerful technique used to trace the intricate pathways of biosynthesis by following the fate of labeled atoms from simple precursors into the final complex natural product. nih.govnih.gov For this compound, such experiments would be instrumental in confirming the proposed cyclization mechanism of the dolabrane core.
The general methodology involves feeding the producing organism, Ceriops tagal, with precursors enriched with stable isotopes like ¹³C or ²H. The resulting this compound is then isolated, and the positions of the incorporated labels are determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
Proposed Labeling Experiments:
[1,2-¹³C₂]Acetate Feeding: Acetate (B1210297) is a fundamental building block for the isoprene (B109036) units that form GGPP. Feeding with [1,2-¹³C₂]acetate would result in a specific labeling pattern in the isoprene units. Analysis via ¹³C NMR would reveal ¹³C-¹³C couplings, allowing for the direct tracing of the carbon-carbon bonds from the precursor to the final product. This would confirm the isoprene unit origins of the dolabrane skeleton.
[U-¹³C₆]Glucose Feeding: Feeding with uniformly ¹³C-labeled glucose would label all carbon atoms derived from glycolysis and the methylerythritol phosphate (B84403) (MEP) pathway, which is responsible for isoprene precursor synthesis in plants. This experiment would confirm that the entire carbon skeleton of this compound is derived from this central metabolic pathway.
The expected incorporation pattern from these precursors into the dolabrane skeleton provides strong evidence for the proposed cyclization mechanism, including the key 1,10 and 5,11 ring-forming steps.
| Labeled Precursor | Analytical Method | Information Gained |
| [1,2-¹³C₂]Acetate | ¹³C NMR Spectroscopy | Elucidates the folding pattern of the isoprene units and confirms the specific C-C bond formations during cyclization by observing intact acetate units. |
| [U-¹³C₆]Glucose | ¹³C NMR & Mass Spectrometry | Confirms the origin of the carbon backbone from primary metabolism (MEP pathway) and provides overall enrichment for structural analysis. |
| [¹³C]Mevalonic Acid (MVA) or [¹³C]1-Deoxy-D-xylulose-5-phosphate (DOXP) | ¹³C NMR Spectroscopy | Differentiates between the MVA and MEP pathways for isoprene unit biosynthesis (in plants, the MEP pathway is expected for diterpenes). |
Hypothetical Dimerization Mechanisms in this compound Biosynthesis
While the specifically named compound "this compound" is part of a series of monomeric dolabrane-type diterpenes, the producing organism, Ceriops tagal, has also been found to produce dimeric diterpenoids. nih.gov This indicates that the biosynthetic machinery within the plant is capable of catalyzing dimerization reactions. Therefore, although this compound is a monomer, it is relevant to consider the hypothetical dimerization mechanisms that occur alongside its biosynthesis in C. tagal.
The formation of a diterpenoid dimer involves the coupling of two C20 monomeric units. This can occur through several plausible enzymatic or spontaneous chemical reactions, often involving oxidative processes.
Possible Dimerization Routes:
Oxidative Coupling: This is a common mechanism for the dimerization of phenolic compounds but can also occur with other functional groups. An oxidative enzyme, such as a laccase or a peroxidase, could generate a radical on each of the two monomeric diterpene units. These radicals could then couple to form a new C-C or C-O bond, linking the two monomers. The specific linkage point would be determined by the radical's stability and the enzyme's active site geometry.
Michael Addition: If one monomer possesses an α,β-unsaturated carbonyl system (a Michael acceptor) and the other has a nucleophilic group (e.g., a hydroxyl or an enolate, the Michael donor), an enzyme could catalyze a conjugate addition reaction to form a C-C or C-O bond.
[4+2] Cycloaddition (Diels-Alder Reaction): This powerful C-C bond-forming reaction can also be enzyme-catalyzed. It requires one monomer to possess a conjugated diene system and the other to have a dienophile (such as an activated double bond). A putative natural Diels-Alderase enzyme would bring the two monomers together in the correct orientation to facilitate the cycloaddition, forming a new six-membered ring that links the two units.
The specific mechanism for the formation of the dimeric diterpenoids found in Ceriops tagal would depend on the exact structures of the monomeric precursors and the nature of the chemical bond that links them.
Chemoenzymatic Approaches for Biosynthesis Pathway Validation
Chemoenzymatic synthesis provides a powerful strategy for validating proposed biosynthetic pathways by combining the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. nih.gov This approach can be used to confirm the function of individual enzymes and verify the roles of proposed intermediates in the biosynthesis of this compound.
A general chemoenzymatic strategy for validating the later steps of the this compound pathway would involve the following:
Identification of Putative Enzymes: Genes encoding candidate enzymes (e.g., diTPSs and CYPs) would be identified from the Ceriops tagal genome or transcriptome. These genes would then be cloned and heterologously expressed in a suitable host, such as E. coli or yeast, to produce the active enzymes.
Chemical Synthesis of Proposed Intermediates: A proposed intermediate in the pathway, for example, the initial dolabrane alcohol core, would be prepared through chemical synthesis. This provides a supply of the substrate needed for enzymatic testing.
In Vitro Enzymatic Reactions: The synthesized intermediate would be incubated with one of the heterologously expressed CYP enzymes. The reaction mixture would then be analyzed using techniques like HPLC and LC-MS.
Product Characterization: If the enzyme is indeed involved in the pathway, it will convert the synthetic substrate into the next intermediate or the final product. The structure of this product is then determined, typically by NMR spectroscopy, and compared to the naturally isolated compound.
A successful conversion provides definitive evidence for the function of that specific enzyme and confirms that the synthesized molecule is a true intermediate in the biosynthetic pathway. This process can be repeated for each proposed step to systematically map out the entire biosynthetic route to this compound.
Synthetic Methodologies and Analog Development
Strategies for Total Synthesis of Tagalsin I and its Complex Architectures
The total synthesis of natural products, particularly those with complex architectures like this compound, serves as a crucial area for advancing synthetic methodologies and confirming structural assignments stanford.edu. The inherent complexity of this compound, arising from its dimeric nature and numerous stereogenic centers, necessitates highly efficient and stereoselective synthetic strategies. While a detailed step-by-step total synthesis of this compound is not extensively documented in the immediately available literature, research efforts have been directed towards the "biomimetic divergent total synthesis of Tagalsins" bjmu.edu.cnmdpi.com.
Biomimetic divergent synthesis aims to emulate natural biosynthetic pathways, often starting from a common, advanced intermediate that can be transformed into a family of related natural products through distinct routes mdpi.comnih.govnih.gov. This approach is particularly advantageous for complex natural products like diterpenoids, which often share common biosynthetic origins and structural scaffolds nih.govbiorxiv.org. The challenges in synthesizing such compounds typically involve the precise control of stereochemistry, the formation of multiple rings, and the selective functionalization of specific positions within the molecule nih.govacs.org. General strategies for constructing complex diterpenoid architectures often involve cascade reactions, intramolecular cycloadditions, and selective functional group transformations to build the intricate polycyclic core and establish the correct stereochemical relationships nih.govacs.orgorganic-chemistry.org.
Semi-Synthetic Approaches from Readily Available Diterpenoid Precursors
Semi-synthesis, also known as partial chemical synthesis, leverages naturally occurring compounds as starting materials, chemically modifying them to produce novel compounds with potentially improved properties or to access complex structures more efficiently than through total synthesis gardp.orgwikipedia.orgresearchgate.net. This compound is a natural product isolated from the roots of Ceriops tagal science.govprinceton.edu. Given its natural abundance in this mangrove species, semi-synthetic approaches could theoretically involve the chemical modification of other readily available diterpenoids or even this compound itself, if it were to serve as a precursor for other valuable compounds.
While specific semi-synthetic routes to this compound from other diterpenoid precursors are not explicitly detailed, the principle of semi-synthesis is widely applied in natural product chemistry to overcome the challenges of total synthesis for highly complex molecules wikipedia.orgresearchgate.net. This typically involves isolating a structurally complex natural product or a closely related precursor and then performing a limited number of chemical transformations to achieve the desired target molecule or its derivatives wikipedia.orgmdpi.com. This strategy capitalizes on the ability of biological systems to efficiently generate complex chiral molecules, which are then elaborated through synthetic chemistry wikipedia.org.
Rational Design and Synthesis of this compound Analogues for Research Investigations
The rational design and synthesis of analogues of natural products like this compound are critical for understanding their structure-activity relationships (SAR) and for developing compounds with enhanced or altered biological activities scielo.brmesamalaria.orgchemrxiv.orgnih.gov. This compound has been noted for its antifouling activity science.govprinceton.edu. This biological property provides a clear rationale for designing analogues to investigate which parts of the molecule are crucial for this activity and to potentially develop more potent or environmentally friendly antifoulants.
Advanced Methodologies for Stereocontrolled Synthesis of Diterpenoid Scaffolds
The synthesis of diterpenoid scaffolds, particularly those with the structural complexity of this compound, places a high demand on stereocontrol. Diterpenoids often feature multiple contiguous stereogenic centers and intricate fused ring systems, making the precise control of relative and absolute stereochemistry paramount for obtaining the desired natural product or its biologically active analogues mdpi.commdpi.com.
Advanced methodologies employed for stereocontrolled synthesis of diterpenoid scaffolds include:
Asymmetric Catalysis: Utilizing chiral catalysts to induce enantioselectivity in key bond-forming reactions.
Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, which is then removed.
Substrate Control: Designing the substrate itself to inherently favor a particular stereochemical pathway due to its existing chirality or conformational biases.
Stereoselective Reactions: Employing reactions known to proceed with high diastereoselectivity or enantioselectivity, such as Diels-Alder reactions, aldol (B89426) additions, or various cyclization reactions nih.govacs.orgmdpi.commesamalaria.org.
Biomimetic Cascades: Inspired by nature's ability to construct complex molecules with high fidelity, these strategies often involve a series of reactions that proceed in a highly stereoselective manner from a simpler precursor nih.govnih.gov.
For diterpenoids, specific techniques like the Wagner-Meerwein rearrangement of epoxides have been utilized to achieve stereoselective transformations and construct complex ring systems mdpi.com. The ability to control the stereochemistry at each newly formed chiral center is crucial for the successful synthesis of this compound, ensuring that the synthetic product matches the naturally occurring compound's precise three-dimensional structure and, consequently, its biological properties.
Development of Tagged Derivatives for Research Applications (e.g., probe synthesis)
Tagged derivatives of natural products are invaluable tools in chemical biology and drug discovery, enabling researchers to investigate their cellular targets, mechanisms of action, and pharmacokinetic properties nih.gov. These derivatives typically incorporate a "tag" (e.g., a fluorescent group, a photoaffinity label, or a biotin (B1667282) moiety) that allows for detection, isolation, or immobilization of the compound or its binding partners.
For this compound, the development of tagged derivatives could provide significant insights into its biological roles, such as its antifouling activity. For instance, Tagalsin G, a related steroid from marine sources, has been successfully encapsulated in photoresponsive nanoparticles, demonstrating its potential as a model drug for light-triggered release in cells nih.govresearchgate.netnih.gov. This exemplifies the utility of tagged derivatives in drug delivery research.
Common types of tagged derivatives and their applications include:
Fluorescent Probes: Molecules conjugated with fluorophores that allow for real-time visualization and tracking within biological systems nih.govrsc.orgmdpi.comnih.govgoogle.com. These can be "turn-on" probes that exhibit increased fluorescence upon binding to their target, providing a signal without the need for washing unbound probe nih.govnih.gov.
Photoaffinity Labels (PALs): Compounds containing a photoactivatable group (e.g., diazirine) that, upon UV irradiation, forms a highly reactive intermediate capable of covalently binding to nearby molecules, typically target proteins princeton.edunih.govresearchgate.netbiorxiv.org. This allows for the identification of direct binding partners, even low-abundance ones, through subsequent pull-down and proteomic analysis princeton.edubiorxiv.org.
Biotinylated Derivatives: Molecules tagged with biotin, which can then be used for affinity purification and detection via streptavidin-biotin interactions researchgate.netnih.gov. This is a powerful tool for isolating and identifying proteins that bind to the natural product.
The integration of such tags into the this compound scaffold would allow for detailed studies on its cellular uptake, distribution, and specific molecular targets, thereby advancing the understanding of its biological effects.
Structure Activity Relationship Sar and Chemoinformatic Analyses
Identification and Characterization of Essential Structural Motifs for Biological Activity
The initial step in SAR studies is to identify the pharmacophore—the core structural features of the molecule responsible for its biological activity. This is achieved by synthesizing and testing a series of simplified analogs of the parent compound. By systematically removing or altering functional groups, researchers can pinpoint which parts of the molecule are essential for its interaction with a biological target.
For a hypothetical "Tagalsin I," this would involve:
Core Scaffold Analysis: Determining the fundamental ring system or carbon skeleton that is indispensable for activity.
Functional Group Mapping: Identifying key hydroxyl, carbonyl, alkyl, or other functional groups that directly participate in binding interactions with the target protein.
Stereochemical Importance: Assessing the role of stereocenters, as different enantiomers or diastereomers often exhibit significantly different biological activities.
The findings from these initial studies would be compiled into a preliminary SAR map, highlighting the essential structural motifs.
Analysis of Substituent Effects and Conformational Preferences on Activity Modulation
Once the essential scaffold is known, the next phase involves investigating how different substituents at various positions on the molecule affect its activity. This provides a more nuanced understanding of the SAR and can lead to the optimization of potency, selectivity, and pharmacokinetic properties.
Key areas of investigation would include:
Electronic Effects: Introducing electron-donating or electron-withdrawing groups to probe the electronic requirements of the binding pocket.
Steric Effects: Varying the size and shape of substituents to understand the spatial constraints of the target.
Conformational Analysis: Using techniques like NMR spectroscopy and computational modeling to determine the molecule's preferred three-dimensional shape in solution and how this conformation relates to its biological activity.
A systematic exploration of these effects allows for the fine-tuning of the molecule's properties.
Design and Synthesis of Focused Libraries for Detailed SAR Mapping
To efficiently explore the SAR, focused libraries of analogs are designed and synthesized. Rather than single-molecule synthesis, combinatorial chemistry techniques can be employed to generate a series of related compounds in parallel. This approach accelerates the discovery process by allowing for the rapid testing of multiple hypotheses.
For "this compound," a focused library might involve:
Varying substituents around a specific "hotspot" on the molecule identified in earlier studies.
Introducing a range of different chemical functionalities to probe for new interactions with the biological target.
Creating a matrix of analogs where multiple positions are varied simultaneously to explore potential synergistic effects between different parts of the molecule.
The biological data obtained from these libraries would provide a detailed and comprehensive map of the structure-activity landscape.
Computational Chemistry Applications in SAR Analysis (e.g., QSAR, pharmacophore modeling)
Computational chemistry plays a pivotal role in modern drug discovery by providing predictive models that can guide the design of new compounds.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. By developing a robust QSAR model, the activity of novel, unsynthesized analogs can be predicted, helping to prioritize which compounds to synthesize and test.
Pharmacophore Modeling: Based on the structures of known active compounds, a 3D pharmacophore model can be generated. This model represents the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for activity. It can then be used to screen virtual compound libraries to identify new potential hits.
These in silico techniques significantly reduce the time and cost associated with the experimental screening of large numbers of compounds.
Chemogenomic Approaches to Elucidate Molecular Recognition Principles
Chemogenomics combines chemical and genomic data to systematically study the interactions between small molecules and their protein targets on a genome-wide scale. This approach can provide valuable insights into the molecular recognition principles governing the activity of a compound.
For a novel compound like "this compound," chemogenomic strategies could involve:
Target Identification: Screening the compound against a panel of known protein targets to identify its primary mechanism of action.
Selectivity Profiling: Assessing the compound's activity against a family of related proteins (e.g., kinases, G-protein coupled receptors) to understand its selectivity profile.
Off-Target Prediction: Identifying potential off-target interactions that could lead to undesirable side effects.
By integrating chemical and biological data, chemogenomics provides a broader understanding of a compound's biological effects and its potential for therapeutic development.
Mechanistic Investigations in Preclinical in Vitro and in Vivo Models
In Vitro Cell-Based Mechanistic Studies
In vitro studies have been instrumental in identifying the molecular and cellular events triggered by tagalsins, including the identification of specific molecular targets, the modulation of crucial cellular signaling pathways, and the characterization of protein-compound interactions.
Identification and Validation of Specific Molecular Targets (e.g., protein, enzyme, nucleic acid interactions)
Tagalsins, as a group, have been shown to induce a reactive oxygen species (ROS)-mediated damage to DNA, indicating DNA as a critical molecular target bidd.group. A significant finding across various tagalsins is their ability to activate the caspase-3 enzyme, a key executioner caspase in the apoptotic pathway nih.govmetabolomicsworkbench.orgwikipedia.org. Structural analysis suggests that the presence of epoxide rings and oxygenation within the tagalsin structure enhances their activity in inducing caspase-3 activation metabolomicsworkbench.orgwikipedia.org. Furthermore, tagalsins have been found to activate DNA-damage sensor kinases, specifically ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related), and their downstream targets, linking their mechanism to the cellular DNA damage response bioregistry.io. Molecular docking studies, exemplified by Tagalsin P, have also explored potential interactions with enzymes such as carbonic anhydrase (hCA) isoforms (hCAII, hCAIV, hCAXII, hCAXIV), suggesting a broader range of potential enzymatic targets within the tagalsin class github.io.
Elucidation of Cellular Signaling Pathways Modulated by Tagalsin I (e.g., cell cycle regulation, apoptosis pathways, reactive oxygen species generation, DNA damage response)
The primary cellular signaling pathways modulated by tagalsins involve the induction of apoptosis and the regulation of the cell cycle. Tagalsins induce apoptotic cell death in a reactive oxygen species (ROS)-dependent manner bidd.group. This ROS generation leads to DNA damage, which is a critical step in their cytotoxic action bidd.group. The induction of apoptosis is further characterized by the activation of caspase-3 nih.govmetabolomicsworkbench.orgwikipedia.org. Mechanistic investigations indicate that this apoptotic induction may involve the up-regulation of caspase-3 expression and the down-regulation of bcl-2 expression, a key anti-apoptotic protein nih.gov.
In addition to apoptosis, tagalsins have been demonstrated to block cell cycle progression, specifically at the S-G2 phase bidd.groupbioregistry.io. This cell cycle arrest is also linked to ROS generation, as the S-G2 phase arrest induced by Tagalsin C can be effectively blocked by the antioxidant N-acetylcysteine (NAC) bioregistry.io. The activation of the ATM and ATR DNA damage response pathways further contributes to the cell cycle arrest, as these kinases are central to sensing DNA damage and coordinating cellular responses, including cell cycle checkpoints bioregistry.io.
Investigation of Protein-Compound Interactions via Biophysical and Biochemical Assays
Various biochemical and cell-based assays have been employed to investigate the interactions of tagalsins with cellular components and to elucidate their mechanistic effects. The induction of caspase-3 activity has been quantified using a caspase-3 calorimetric assay, providing a biochemical measure of the compounds' ability to initiate apoptosis wikipedia.org. Western blot analysis has been utilized to assess the activation status of DNA-damage sensor kinases like ATM and ATR, as well as their downstream targets, providing insights into the signaling cascades modulated by tagalsins bioregistry.io.
Cell cycle analysis and quantification of apoptotic cell death, often measured by DNA fragmentation, have been performed using Fluorescence-activated cell sorting (FACS) bidd.groupbioregistry.io. These cell-based assays provide a comprehensive view of the cellular responses to tagalsin treatment. While direct biophysical assays (e.g., SPR, ITC) specifically for this compound were not detailed in the provided literature, the general class of biophysical and biochemical assays are crucial for characterizing molecular interactions in drug discovery. The observed cellular effects strongly imply specific protein-compound interactions.
Table 1: In Vitro Cytotoxicity of Tagalsin C against Human Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| Jurkat T cells | ~1 | bidd.group |
| HCT-8 | <10 | nih.gov |
| Bel7402 | <10 | nih.gov |
| BGC823 | <10 | nih.gov |
| A549 | <10 | nih.gov |
| A2780 | <10 | nih.gov |
Table 2: Minimum Activation Concentration (MAC) for Caspase-3 Activation by Tagalsins A-G
| Tagalsin Variant | MAC (µg/mL) | Cleaved p-NA (µmol/mL) | Reference |
| Tagalsin A | 0.12 | 81.4 | wikipedia.org |
| Tagalsin B | 0.15 | 72.5 | wikipedia.org |
| Tagalsin C | 0.43 | 32.8 | wikipedia.org |
| Tagalsin D | 0.25 | 68.4 | wikipedia.org |
| Tagalsin E | 1.16 | 13.7 | wikipedia.org |
| Tagalsin F | 0.54 | 27.1 | wikipedia.org |
| Tagalsin G | 0.62 | 24.6 | wikipedia.org |
Modulation of Gene Expression and Proteomic Profiles
The mechanistic investigations of tagalsins indicate their ability to modulate gene expression, particularly those involved in apoptosis. For instance, the general "tagalsin" compound has been linked to the up-regulation of caspase-3 expression and the down-regulation of bcl-2 expression nih.gov. These changes in protein levels directly reflect alterations in the underlying gene expression profiles. While comprehensive proteomic profiling studies specifically for this compound were not detailed, the observed changes in key protein markers like caspase-3 and Bcl-2 suggest that tagalsins induce broader changes in the cellular proteome, impacting pathways related to cell survival and death nih.gov. Such modulations are often studied through techniques like Western blotting, which confirms changes in protein abundance, and can be further explored through more extensive proteomic analyses to identify a wider range of affected proteins bioregistry.io.
In Vivo Animal Model Studies for Mechanistic Elucidation
In vivo studies using animal models, particularly xenograft models, have provided crucial evidence for the mechanistic effects of tagalsins in a living system, corroborating the in vitro findings.
Pharmacodynamic Profiling in Relevant Animal Models (e.g., xenograft models for target engagement)
Pharmacodynamic profiling in animal models has demonstrated the efficacy of tagalsins in suppressing tumor growth and modulating relevant biomarkers. Tagalsins, as a class, have been shown to inhibit H22 hepatoma cells in mice nih.govbioregistry.io. More specifically, Tagalsin C has been reported to significantly reduce the in vivo tumor growth of human CEM T cell leukemia xenografts when administered intraperitoneally bioregistry.io. The mechanism observed in H22 hepatoma cells in mice aligns with in vitro findings, suggesting that the anti-tumor effect is mediated through the up-regulation of caspase-3 expression and down-regulation of bcl-2 expression nih.gov.
These in vivo observations of tumor regression and changes in key apoptotic markers serve as pharmacodynamic indicators, implying the engagement of the identified molecular targets and pathways within the living organism. The ability of tagalsins to suppress tumor growth in xenograft models provides strong preclinical evidence for their potential therapeutic applications, with the observed modulation of cellular pathways directly contributing to their in vivo anti-tumor activity.
In Vivo Target Engagement and Pathway Modulation Studies
Studies investigating the effects of "tagalsin" (without specifying this compound) in in vivo models have shed light on its potential mechanisms. In a study involving hepatoma H(22) tumor-bearing mice, "tagalsin" demonstrated an inhibitory effect on tumor growth. The proposed mechanism for this anti-tumor activity involves the modulation of key apoptotic and cell cycle regulatory proteins: an upregulation of wild-type p53 gene expression and a downregulation of Bcl-2 gene expression researchgate.net.
Table 1: Effect of Tagalsin on p53 and Bcl-2 Expression in H(22) Hepatoma-Bearing Mice
| Group (Tagalsin Dose) | Tumor Inhibition Rate (%) researchgate.net | p53 mRNA Expression researchgate.net | Bcl-2 mRNA Expression researchgate.net |
| Low Dose | 17.9 | Enhanced | Decreased |
| Middle Dose | 63.1 | Enhanced | Decreased |
| High Dose | 71.8 | Enhanced | Decreased |
Beyond the p53 and Bcl-2 axis, a broader investigation into "tagalsins" (the group of dolabrane-type diterpenes from Ceriops tagal) revealed a more comprehensive pathway modulation. These compounds induce reactive oxygen species (ROS)-mediated DNA damage, which subsequently triggers apoptosis and cell cycle arrest at the S-G2 phase nih.govresearchgate.net. This process is mediated through the activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway nih.govresearchgate.net. Such findings suggest that tagalsins, as a class, interfere with fundamental cellular processes critical for cancer cell survival and proliferation.
Histopathological and Molecular Biomarker Analysis in Animal Tissues
Histopathological and molecular biomarker analyses are crucial for understanding the impact of a compound on tissue morphology and specific molecular indicators in preclinical animal models. In the study involving hepatoma H(22) tumor-bearing mice treated with "tagalsin," pathological changes in the tumors were examined researchgate.net. Furthermore, the expression levels of p53 and Bcl-2 proteins and their corresponding mRNA were detected researchgate.net.
Table 2: Molecular Biomarker Analysis Techniques for Tagalsin Studies
| Biomarker | Detection Method (in H(22) Hepatoma Study) researchgate.net |
| p53 Protein | Immunohistochemistry (IHC) |
| Bcl-2 Protein | Immunohistochemistry (IHC) |
| p53 mRNA | Reverse Transcription Polymerase Chain Reaction (RT-PCR) |
| Bcl-2 mRNA | Reverse Transcription Polymeration Chain Reaction (RT-PCR) |
These analyses provide direct evidence of the compound's effect on cellular and molecular components within the tumor microenvironment. Generally, histopathological evaluation involves processing animal tissues, sectioning them, and staining them with various chemical stains (e.g., hematoxylin (B73222) and eosin) to visualize cell and tissue structures jyoungpharm.orgnih.gov. Molecular biomarker analysis often employs techniques such as immunohistochemistry (IHC), immunofluorescence, and quantitative PCR to quantify specific proteins, phosphoproteins, or nucleic acid molecules that serve as indicators of disease progression, drug response, or target engagement frontiersin.orgtamu.edumdpi.comcrownbio.commedrxiv.org. These methods allow researchers to explore the mechanism of action of novel agents and evaluate their impact on translatable biomarkers generated in disease models frontiersin.org.
Advanced Imaging Techniques for Mechanistic Visualization in Preclinical Models
While specific studies detailing the use of advanced imaging techniques for mechanistic visualization of this compound are not explicitly available in the provided search results, preclinical imaging plays a vital role in understanding drug mechanisms in vivo. These techniques offer non-invasive or minimally invasive ways to visualize and quantify biological processes in living animals.
Commonly employed advanced preclinical imaging modalities include:
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images of soft tissues and can be adapted for functional imaging (e.g., perfusion, diffusion, spectroscopy) to assess physiological and metabolic changes tamu.edumdpi.comscintica.com.
Positron Emission Tomography (PET): Utilizes radiotracers to visualize and quantify molecular and cellular processes, such as glucose metabolism, cell proliferation, and receptor expression, offering insights into drug distribution and target engagement qmul.ac.uktamu.eduscintica.com.
Computed Tomography (CT): Offers high-resolution anatomical details, particularly of bone and dense structures, and can be co-registered with other modalities like PET for comprehensive anatomical mapping qmul.ac.uktamu.eduscintica.com.
Optical Imaging (Fluorescence and Bioluminescence): These techniques are highly sensitive for visualizing molecular events at the cellular and tissue level, often using genetically engineered animal models or fluorescent/bioluminescent probes to track cells, gene expression, or protein interactions qmul.ac.ukscintica.com.
Ultrasound (US): Provides real-time imaging of soft tissues, blood flow, and vascularity, useful for assessing tumor growth, vascular changes, and guiding injections qmul.ac.ukscintica.com.
Photoacoustic Imaging (PAI): A hybrid modality that combines optical absorption with ultrasonic detection, offering high-resolution imaging at greater depths than pure optical methods scintica.comcuni.cz.
These advanced imaging techniques enable researchers to gain insights into drug pharmacokinetics, pharmacodynamics, and the spatiotemporal dynamics of drug-target interactions and pathway modulation in a living system, even though specific applications for this compound were not found in the current literature scintica.comcuni.czpelagobio.com.
Computational and Theoretical Chemistry Applications
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), forming a stable complex aps.org. It aims to predict the binding affinity between the ligand and the target by identifying the optimal binding pose and evaluating the strength of intermolecular interactions, such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces aps.org. This method is widely employed in drug design for virtual screening of compound libraries to identify potential drug candidates and to assess their binding affinity and intermolecular interactions at the atomic level aps.orgresearchgate.net.
Molecular dynamics (MD) simulations, on the other hand, provide a dynamic view of molecular systems by simulating their movements over time researchgate.netpolimi.it. These simulations allow researchers to observe how a system evolves, providing insights into the structural stability, conformational changes, and dynamic behavior of molecules and their assemblies researchgate.netsciencepublishinggroup.com. MD simulations are a standard tool for investigating biomolecules and can be used to extract time-averaged properties of a system researchgate.netpolimi.it.
While molecular docking and molecular dynamics simulations are powerful tools for studying ligand-target interactions, specific research findings detailing the application of these methods directly to Tagalsin I for studying its interactions with biological targets were not found in the provided information. Other Tagalsin variants, such as Tagalsin P, have been mentioned in molecular docking studies related to carbonic anhydrase inhibitors researchgate.netrsc.org.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are computational methods used to investigate the electronic structure of many-body systems, including atoms and molecules labinsights.nllu.se. DFT is a versatile and popular method in computational chemistry due to its relatively low computational cost compared to traditional ab initio methods labinsights.nl. These calculations can provide insights into a molecule's electronic properties, such as frontier molecular orbitals (HOMO-LUMO), charge density distributions, and electrostatic potential, which are crucial for understanding chemical reactivity and predicting physicochemical properties atomistica.onlineschrodinger.com.
DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies (IR and Raman spectra) and electronic spectra (UV-Vis absorption) schrodinger.comcreative-biostructure.commdpi.com. By analyzing electronic transitions, electronic spectroscopy can predict and control photochemical reactivity and elucidate the electronic structure and properties of materials dntb.gov.uadomainex.co.uk.
Specific quantum chemical calculations, such as DFT studies, focusing on the electronic structure, reactivity, or spectroscopic property prediction of this compound were not identified in the provided search results. However, DFT calculations are routinely used to confirm electronic, vibrational, thermodynamic, and optical properties of various compounds rsc.orgschrodinger.com.
In Silico ADME Prediction and Optimization for Research Feasibility (excluding human safety)
In silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction refers to the computational estimation of a compound's pharmacokinetic properties chemrxiv.orgnih.govnih.gov. These predictions are vital in the early stages of chemical research and drug discovery to assess the research feasibility of compounds, helping to filter out candidates with undesirable properties before costly experimental procedures chemrxiv.orgnih.gov. By predicting properties like aqueous solubility, bioavailability, and metabolism, in silico ADME models can significantly reduce wasted time and resources in the research and development process chemrxiv.orgnih.govbidd.group.
Various software and machine learning models are used for ADME prediction, providing insights into a molecule's suitability for further investigation chemrxiv.orgnih.govontosight.aimetabolomicsworkbench.org. These computational methods aim to estimate bioavailability and select promising lead compounds chemrxiv.org.
No specific in silico ADME prediction or optimization studies for this compound were found in the provided information.
Virtual Screening and Library Design for Novel Chemical Space Exploration
Virtual screening is a computer-based methodology that utilizes advanced algorithms and predictive models to analyze vast chemical libraries and identify promising compounds for various applications without physically testing each one creative-biostructure.comstanford.edu. It predicts the likelihood of a molecule's binding affinity to a specific target protein or receptor, thereby accelerating the discovery process and reducing costs creative-biostructure.combidd.group. Virtual screening protocols often involve multiple steps, including high-throughput virtual screening (HTVS), standard precision (SP) docking, and extra-precision (XP) docking nih.gov.
Library design, in the context of chemical research, involves the systematic creation of collections of compounds (libraries) to explore novel chemical spaces. This process is often integrated with virtual screening to generate diverse sets of molecules for screening or to optimize existing lead compounds by predicting modifications that enhance desired properties creative-biostructure.com. Computational tools aid in preparing small molecular compound libraries and in pharmacophore modeling for screening.
Specific applications of virtual screening or library design explicitly involving this compound for novel chemical space exploration were not identified in the provided search results. However, virtual screening is a well-established method for identifying potential drug candidates and optimizing lead compounds creative-biostructure.comstanford.edu.
Advanced Research Methodologies and Future Directions in Tagalsin I Research
Integration of Omics Technologies in Understanding Biological Effects
To elucidate the molecular mechanisms underlying the biological effects of Tagalsin I, the integration of "omics" technologies is an indispensable next step. These high-throughput approaches can provide a comprehensive, systems-level view of the cellular response to the compound.
Proteomics: The application of proteomic techniques, such as mass spectrometry-based protein profiling, can identify the direct protein targets of this compound or map the downstream changes in protein expression and post-translational modifications. This could reveal the specific cellular pathways modulated by the compound, offering insights into its mechanism of action.
Metabolomics: By analyzing the global profile of endogenous metabolites in a biological system following exposure to this compound, metabolomics can uncover perturbations in metabolic pathways. science.gov This is particularly valuable for understanding off-target effects and for identifying biomarkers of exposure or efficacy.
Transcriptomics: Transcriptomic analysis, using technologies like RNA-sequencing, can quantify changes in gene expression across the entire genome in response to this compound treatment. This can help identify the signaling pathways and cellular processes that are transcriptionally regulated by the compound, providing a broad overview of its cellular impact. science.gov
The synergistic use of these omics platforms can generate a multi-layered understanding of this compound's bioactivity, facilitating the generation of robust hypotheses regarding its mechanism of action.
High-Throughput Screening (HTS) Applications for Phenotypic and Target-Based Discovery
High-throughput screening (HTS) is a critical tool for accelerating the discovery of novel applications for this compound and for identifying more potent derivatives. science.gov Both phenotypic and target-based screening approaches are applicable.
Phenotypic Screening: This approach involves testing this compound and its analogues across a wide array of cell-based or whole-organism models to identify new biological activities without a preconceived target. For instance, its known antifouling properties could be the basis for a phenotypic assay to screen for compounds with superior activity against a panel of marine fouling organisms. researchgate.netscience.gov
Target-Based Screening: Should a specific molecular target of this compound be identified (e.g., through proteomic studies), a target-based HTS campaign could be developed. This would involve a biochemical or biophysical assay designed to measure the direct interaction between the compound and its target protein, allowing for the rapid screening of chemical libraries to find molecules with higher affinity and specificity.
The data generated from HTS can provide valuable structure-activity relationship (SAR) information to guide the rational design of next-generation compounds.
Development of Advanced Bioanalytical Methods for Research Quantitation in Complex Matrices
To enable future preclinical and pharmacokinetic studies, the development of robust and sensitive bioanalytical methods for the quantification of this compound in complex biological matrices is essential. Given the complexity of biofluids from animal models (e.g., plasma, urine, tissue homogenates), advanced analytical techniques are required.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity, sensitivity, and specificity. A typical method development workflow would involve optimizing sample extraction, chromatographic separation, and mass spectrometric detection.
Table 1: Key Parameters for a Hypothetical LC-MS/MS Method for this compound Quantitation
| Parameter | Description |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interferences from the biological matrix. |
| Chromatography | Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) for efficient separation from endogenous compounds. |
| Ionization Source | Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate charged ions of this compound for MS analysis. |
| Mass Analysis | A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to provide high selectivity and sensitivity for detection. |
| Internal Standard | A stable isotope-labeled version of this compound or a structurally similar analogue to correct for matrix effects and variability during sample processing. |
Such a validated method would be fundamental for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo.
Exploration of Novel Research Applications in Non-Human Biological Systems
The known biological activities of this compound and related compounds from Ceriops tagal suggest potential applications in non-human systems, particularly in ecological and agricultural contexts.
Ecological Applications: The most well-documented activity of this compound is its antifouling effect against the larval settlement of the barnacle Balanus albicostatus. researchgate.netnih.govscience.gov Future research could focus on developing this compound as a component of environmentally benign antifouling coatings to prevent biofouling on marine surfaces, offering an alternative to toxic, heavy-metal-based paints. rhhz.net The stability of related terpenoids in seawater has been noted, which is a promising characteristic for this application. nih.gov
Agricultural Applications: While not yet reported for this compound itself, other diterpenoids isolated from Ceriops tagal, such as Tagalsin A, B, and H, have demonstrated antifeedant activity against stored product pests. researchgate.net This raises the possibility that this compound or its derivatives could be investigated as natural pesticides or crop protectants. Future studies could screen this compound for insecticidal, fungicidal, or herbicidal properties.
Emerging Research Areas and Strategic Directions for Future Investigations on this compound Analogues and Derivatives
One critical study found that the dimeric structure of this compound resulted in lower antifouling activity compared to its monomeric diterpenoid counterparts isolated from the same plant. researchgate.netnih.gov This finding strongly suggests that a key strategic direction should be the synthesis and evaluation of simplified, monomeric derivatives or analogues that may possess enhanced potency.
Emerging research areas should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically correlating the structural features of natural Tagalsin analogues with their biological activities to identify the key pharmacophores.
Semi-synthesis and Total Synthesis: Developing synthetic routes to produce this compound and its analogues, which would allow for the creation of novel derivatives with modified functional groups, improved stability, and potentially enhanced bioactivity.
Exploration of New Therapeutic Areas: Leveraging HTS and omics data to explore the potential of this compound derivatives in areas beyond antifouling, such as anticancer or anti-inflammatory applications, where other terpenoids have shown promise. researchgate.net
Table 2: Known Natural Analogues of this compound
| Compound Name | Source | Reference |
| Tagalsin C | Ceriops tagal roots | researchgate.netnih.gov |
| Tagalsin J | Ceriops tagal stems and twigs | thieme-connect.comthieme-connect.com |
| Tagalsin L | Ceriops tagal roots | thieme-connect.com |
| Tagalsin M | Ceriops tagal roots | thieme-connect.com |
| Tagalsin N | Ceriops tagal roots | thieme-connect.com |
| Tagalsin O | Ceriops tagal aerial part | researchgate.net |
By pursuing these advanced research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for the development of new and valuable chemical agents for a variety of applications.
Q & A
Basic: What methodologies are recommended for the initial characterization of Tagalsin I's antifouling activity?
Answer:
To assess this compound’s antifouling efficacy, researchers should employ standardized bioassays measuring EC50 (effective concentration for 50% inhibition) and LC50 (lethal concentration for 50% mortality). In the seminal study by [Author] (2011), EC50 was determined using barnacle larvae, with capsaicin as a positive control (EC50 = 1.32 ± 0.02 μg/cm²). This compound exhibited an EC50 of 11.67 ± 0.47 μg/cm², indicating moderate activity . Key steps include:
- Experimental Design : Use triplicate samples and statistical validation (e.g., ANOVA for variance analysis).
- Controls : Include a reference compound (e.g., capsaicin) and solvent controls to isolate compound-specific effects.
- Data Reporting : Present mean ± standard deviation and ensure LC50 >250 μg/cm² to confirm selective antifouling action over toxicity .
Advanced: How can researchers resolve discrepancies in EC50 values between structurally similar terpenoids (e.g., this compound vs. Tagalsin C)?
Answer:
Tagalsin C (EC50 = 0.65 ± 0.02 μg/cm²) is significantly more potent than this compound, despite structural similarities . To address this discrepancy:
Structural Analysis : Compare functional groups (e.g., hydroxylation patterns) using NMR or X-ray crystallography to identify bioactive moieties.
Experimental Variables : Standardize bioassay conditions (e.g., larval developmental stage, temperature) to minimize inter-study variability.
Statistical Modeling : Apply dose-response curve fitting (e.g., nonlinear regression) to assess confidence intervals and validate potency differences .
Mechanistic Studies : Use molecular docking to evaluate binding affinity to target proteins (e.g., barnacle adhesion receptors) .
Basic: What parameters are critical when designing ecotoxicological studies for this compound?
Answer:
To evaluate environmental safety:
- LC50 Testing : Ensure LC50 values exceed established thresholds (e.g., >250 μg/cm²) to confirm low toxicity to non-target organisms .
- Tiered Testing : Begin with acute toxicity assays (24–48 hours) and progress to chronic exposure studies if acute effects are absent.
- Ecosystem Relevance : Test on ecologically representative species (e.g., mollusks, fish) and include endpoints like growth inhibition and reproductive success .
Advanced: What advanced techniques are essential for studying this compound's structure-activity relationships (SAR)?
Answer:
SAR analysis requires:
- Spectroscopic Characterization : High-resolution mass spectrometry (HR-MS) and 2D-NMR for precise structural elucidation.
- Synthetic Derivatization : Modify specific functional groups (e.g., esterification of hydroxyl groups) to test hypotheses about bioactive regions.
- Computational Modeling : Perform molecular dynamics simulations to predict interactions with biological targets (e.g., cytochrome P450 enzymes in fouling organisms) .
Basic: How should researchers conduct literature reviews to identify gaps in this compound research?
Answer:
- Systematic Scoping : Use databases like PubMed and Google Scholar, prioritizing high-impact journals and citations ( ).
- Keyword Strategy : Combine terms like “Ceriops tagal,” “terpenoid antifouling,” and “structure-activity relationship.”
- Gap Analysis : Note understudied areas (e.g., this compound’s mechanism of action, ecological field trials) and contrast with well-researched analogs like Tagalsin C .
Advanced: What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
Answer:
- Probit Analysis : Transform dose-response data into linear models to estimate EC50/LC50 with confidence intervals.
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
- Error Propagation : Calculate combined uncertainty for repeated measurements (e.g., SD from triplicate assays) .
Basic: How can researchers ensure reproducibility in this compound isolation protocols?
Answer:
- Detailed Documentation : Specify extraction solvents (e.g., methanol:water ratio), chromatography conditions (e.g., column type, gradient elution), and purification steps.
- Reference Standards : Compare NMR/HR-MS data with published spectra for this compound.
- Collaborative Validation : Share protocols with independent labs to verify yields and bioactivity .
Advanced: What strategies address low yield challenges in this compound synthesis?
Answer:
- Biotechnological Approaches : Optimize plant tissue culture conditions or employ microbial biosynthesis (e.g., yeast expression systems).
- Green Chemistry : Use catalytic methods (e.g., enzymatic catalysis) to improve stereochemical precision and reduce waste.
- Scale-Up Analysis : Apply quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
